molecular formula C15H11NO B2875430 N-(2-ethynylphenyl)benzamide CAS No. 685110-52-5

N-(2-ethynylphenyl)benzamide

Cat. No.: B2875430
CAS No.: 685110-52-5
M. Wt: 221.259
InChI Key: IXZAZAIOAWEQIX-UHFFFAOYSA-N
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Description

N-(2-Ethynylphenyl)benzamide is a benzamide derivative characterized by an ethynyl (-C≡CH) substituent at the ortho position of the aniline moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in transition-metal-catalyzed reactions such as cycloisomerizations and Sonogashira couplings . Key properties include:

  • Synthesis: Synthesized via alkylation of benzamide precursors with propargyl halides or through palladium-catalyzed cross-coupling reactions. For example, this compound reacts with benzyl bromide to form N-benzyl-N-(2-ethynylphenyl)benzamide in 64% yield .
  • Physical Properties: White solid with a melting point of 100–101°C. Spectroscopic data (¹H NMR, ¹³C NMR) confirm its structure, with characteristic alkyne proton signals at δ 3.36 ppm and carbonyl resonance at δ 170.8 ppm .
  • Applications: Utilized in catalytic cycloisomerization reactions enabled by its ethynyl group, which facilitates C–C bond activation under NHC-boryl radical catalysis .

Properties

IUPAC Name

N-(2-ethynylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h1,3-11H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZAZAIOAWEQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-ethynylphenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yielding and scalable synthetic routes. The use of solid acid catalysts and ultrasonic irradiation can be adapted for larger-scale production, ensuring efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethynylphenyl)benzamide undergoes various chemical reactions, including cycloisomerization, oxidation, and substitution reactions. One notable reaction is the N-heterocyclic carbene (NHC)-boryl radical-catalyzed cycloisomerization, which involves the addition of an NHC-boryl radical to the alkynyl moiety, followed by a radical cascade comprising intramolecular cyclization and aryl migrations .

Common Reagents and Conditions:

    Cycloisomerization: NHC-boryl radicals, intramolecular cyclization conditions.

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products:

Mechanism of Action

The mechanism of action of N-(2-ethynylphenyl)benzamide involves its interaction with molecular targets through radical catalysis. The NHC-boryl radical-catalyzed cycloisomerization is a key reaction, where the radical addition to the alkynyl moiety triggers a cascade of intramolecular cyclization and aryl migrations, leading to the formation of a quinolinone framework . This mechanism highlights the compound’s potential in facilitating complex molecular transformations.

Comparison with Similar Compounds

Reactivity and Catalytic Utility

  • Comparison with N-Substituted Analogues : N-Benzyl and N-allyl derivatives (e.g., 1r , 1t ) exhibit lower yields (60–64%) compared to N-propargyl derivatives (86% for 1u ), highlighting steric and electronic effects on alkylation efficiency .

Data Tables

Table 1: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 3.36 (s, 1H, C≡CH) 170.8 (C=O), 83.1 (C≡C)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3.50 (m, 2H, CH₂), 6.75 (s, 2H, Ar-H) 167.2 (C=O), 55.8 (OCH₃)
MS-275 8.20 (d, 1H, pyridyl-H) 167.5 (C=O), 150.2 (pyridyl-C)

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